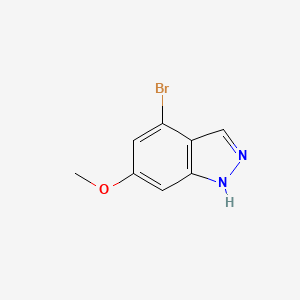

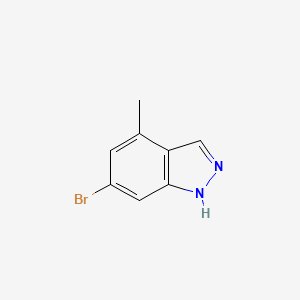

6-Bromo-4-methyl-1H-indazole

Overview

Description

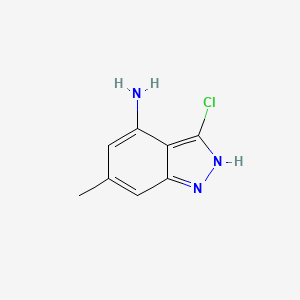

6-Bromo-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the indazole core structure is characteristic of this compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, which yields 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. This reaction does not exhibit regioselectivity and produces an equimolar amount of regioisomers. Further reactions with bromine can lead to the formation of mono- and dibromo derivatives of these compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, a closely related compound, has been elucidated using single-crystal X-ray diffraction. The crystal structure is monoclinic with two molecules per unit cell. The dimensions of the unit cell and the angles between the axes have been precisely determined, providing detailed insights into the molecular conformation and arrangement within the crystal lattice .

Chemical Reactions Analysis

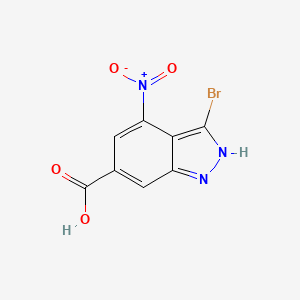

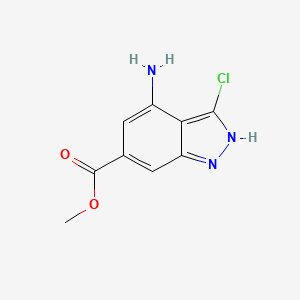

Indazole derivatives can undergo various chemical reactions, including N-arylation and conversion to diethylamide. For instance, 5-bromoindazole-3-carboxylic acid methylester can be arylated with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . These reactions are crucial for the functionalization of the indazole core and the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. Elemental analysis and X-ray diffraction studies provide additional data on the composition and crystal structure of these compounds. For example, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which are important for understanding the stability and reactivity of the compound .

Scientific Research Applications

Synthesis Methodologies

6-Bromo-4-methyl-1H-indazole serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, a study details the regiospecific synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers, demonstrating the utility of this compound in creating compounds with potential biological activities (Dandu et al., 2007).

Biological Activities

Research has also explored the inhibitory effects of indazole derivatives, including 6-Bromo-1H-indazole variants, on lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. This study highlights the potential of indazoles as modulators of LPO activity, which could have implications for immune system health and the development of antimicrobial agents (Köksal & Alım, 2018).

Material Science

The corrosion inhibitive properties of indazoles, including this compound derivatives, have been studied for their potential to protect metals against corrosion in acidic environments. These findings could lead to the development of new corrosion inhibitors for industrial applications (Babić-Samardžija et al., 2005).

Anticancer Potential

Further, the anticancer activity of 1H-benzo[f]indazole-4,9-dione derivatives, which could be synthesized using this compound as a precursor, has been evaluated. These compounds have shown promising antiproliferative effects in preliminary in vitro studies, suggesting their potential as candidates for anticancer drug development (Molinari et al., 2015).

Antimicrobial and Antifungal Applications

The scaffold of indazole, including 6-Bromo variants, has been highlighted for its broad biological activities, including antimicrobial and antifungal effects. This makes indazoles, including this compound, significant in the search for new therapeutic agents (Panda et al., 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

Mechanism of Action

Target of Action

6-Bromo-4-methyl-1H-indazole is a heterocyclic compound that has been studied for its potential medicinal applications Indazole-containing compounds have been known to target enzymes like phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They have also been associated with the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit the activity of certain kinases, thereby affecting the phosphorylation of proteins and influencing cell signaling pathways .

Biochemical Pathways

Indazole derivatives have been associated with the modulation of pathways related to inflammation, cancer, and respiratory diseases . They can affect the signaling pathways regulated by the kinases they target, leading to downstream effects on cell proliferation, inflammation, and other cellular processes .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, anticancer, and antiangiogenic effects . For instance, they can inhibit the production of pro-inflammatory mediators in certain conditions .

properties

IUPAC Name |

6-bromo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVUHPTVQVCONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646468 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-98-9 | |

| Record name | 6-Bromo-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-METHYL-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.